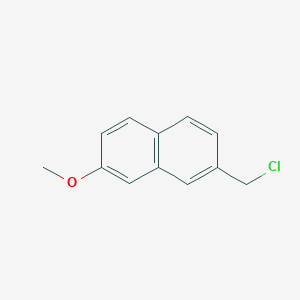
2-(Chloromethyl)-7-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-7-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a chloromethyl group at the second position and a methoxy group at the seventh position of the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methoxynaphthalene typically involves the chloromethylation of 7-methoxynaphthalene. One common method is the reaction of 7-methoxynaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the naphthalene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient separation and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-methoxynaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(chloromethyl)-7-naphthaldehyde.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), catalysts (base or acid catalysts).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: 2-(Chloromethyl)-7-naphthaldehyde.
Reduction Reactions: 2-Methyl-7-methoxynaphthalene.
Scientific Research Applications
2-(Chloromethyl)-7-methoxynaphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methoxynaphthalene depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as an electrophile, reacting with nucleophiles to form new bonds. In oxidation reactions, the methoxy group can be converted to a carbonyl group, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-naphthalene: Lacks the methoxy group at the seventh position, resulting in different reactivity and properties.
7-Methoxynaphthalene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Methyl-7-methoxynaphthalene: Formed by the reduction of 2-(Chloromethyl)-7-methoxynaphthalene, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
CAS No. |
405096-81-3 |
|---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-(chloromethyl)-7-methoxynaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,8H2,1H3 |
InChI Key |
FPQNJEVGECQYFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CCl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















